N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and benzo[b]thiophene rings in its structure contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDQYAUDKKDWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[b]thiophene core, followed by functionalization to introduce the carboxamide group. The thiophene ring is then attached through a series of condensation reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzo[b]thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene or benzo[b]thiophene rings .
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Benzo[b]thiophene: The core structure of the compound, lacking the additional functional groups.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of its benzo[b]thiophene core with additional functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core structure, which is known for its significant biological properties. The presence of both thiophene and benzo[b]thiophene rings enhances its chemical reactivity and biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H15NO2S |
| Molecular Weight | 325.39 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, impacting metabolic pathways.
- Receptor Interaction : It may interact with specific receptors, such as serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in mood disorders.
- Antimicrobial Activity : The compound has exhibited antimicrobial properties against various pathogens, which may be linked to its ability to disrupt cellular membranes or inhibit essential metabolic processes.
Anticancer Properties
Research has indicated that thiophene derivatives can exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on cancer cell lines, including breast and colon cancer cells. These effects are believed to arise from the induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses a broad spectrum of activity, particularly against Gram-positive bacteria.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzo[b]thiophene exhibited IC50 values ranging from 5 to 15 µM against MCF-7 breast cancer cells, suggesting significant potential for further development as anticancer agents .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiophene derivatives, finding that this compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption due to its solubility profile.
- Distribution : It likely distributes widely in tissues owing to its lipophilicity.
- Metabolism : Metabolic pathways may involve oxidation and conjugation reactions.
- Excretion : Primarily excreted through hepatic pathways.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Acid Activation | EDCl, DMAP, DCM, RT | |
| Amide Coupling | Stirring under N, 12–24 hours | |
| Purification | Column chromatography (EtOAc/hexane) |
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Structural validation employs:
- NMR Spectroscopy : Aromatic protons in benzo[b]thiophene appear as doublets (δ 7.76–7.84 ppm), while the hydroxypropyl group shows resonances at δ 3.61–3.04 ppm .
- Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., m/z 459.0653 [M+H]) .
- Melting Point : Consistency with literature values (e.g., 213–216°C for analogous compounds) .
- IR Spectroscopy : C=O stretches (~1630 cm) and OH/N-H bands (~3300 cm) .
Advanced: How can researchers optimize this compound’s brain penetration for neuropharmacological studies?
Answer:
Key strategies include:
Caco-2 Permeability Assays : Measure apical-to-basolateral transport to assess passive diffusion. A low efflux ratio (<2) indicates reduced P-gp-mediated efflux, enhancing brain uptake .
LogP Optimization : Aim for a calculated LogP of 2–3 (via DFT methods like B3LYP/6-31G*) to balance hydrophobicity and solubility .
Hydrogen-Bonding Reduction : Modify the hydroxy group (e.g., prodrug esterification) to decrease polar surface area .
Q. Table 2: Pharmacokinetic Parameters of Analogues
| Compound | Efflux Ratio | Brain/Plasma Ratio | Reference |
|---|---|---|---|
| FRM-1 | <2 | 1.8 | |
| FRM-2 | 3.5 | 0.6 |
Advanced: What computational approaches predict this compound’s binding affinity to biological targets?
Answer:
Density Functional Theory (DFT) : Calculate electron distribution and HOMO-LUMO gaps to identify reactive sites. B3LYP/6-31G* is recommended for accuracy .
Molecular Docking : Use AutoDock Vina with crystal structures (e.g., TRPV4 or TrkB) to model binding poses. Focus on hydrogen bonds with residues like Asp672 (TRPV4) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Advanced: How should researchers address contradictory data in biological activity assays?
Answer:
Dose-Response Curves : Confirm EC/IC consistency across ≥3 independent replicates .
Off-Target Screening : Use panels like Eurofins’ CEREP to rule out non-specific binding .
Metabolic Stability Tests : Incubate with liver microsomes to identify metabolite interference .
Structural Analogues : Compare activities of derivatives (e.g., FRM-1 vs. FRM-2) to isolate critical substituents .
Advanced: What strategies enhance the compound’s solubility without compromising target engagement?
Answer:
Salt Formation : Use hydrochloride or citrate salts to improve aqueous solubility .
Co-Solvent Systems : Employ PEG-400/water mixtures (up to 20% v/v) for in vitro assays .
Prodrug Design : Introduce phosphate esters at the hydroxy group, cleaved in vivo by phosphatases .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?
Answer:
- HPLC-PDA : Purity >95% confirmed at λ = 254 nm (C18 column, acetonitrile/water gradient) .
- TLC : R = 0.5 (silica gel, EtOAc/hexane 3:7) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Advanced: How can researchers validate the compound’s target specificity in complex biological systems?
Answer:
CRISPR Knockout Models : Use TRPV4- or TrkB-null cells to confirm on-target effects .
Biochemical Assays : Measure downstream markers (e.g., Ca influx for TRPV4 activation) .
SPR/BLI : Quantify binding kinetics (k/k) to recombinant targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
